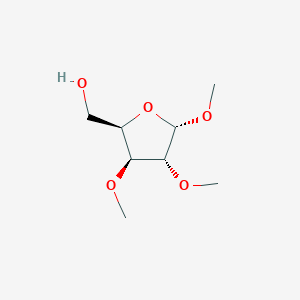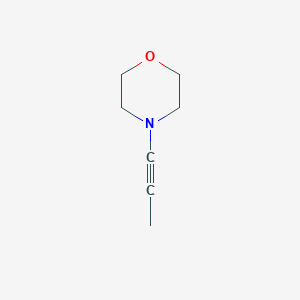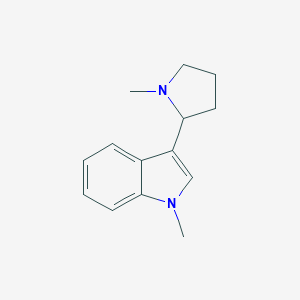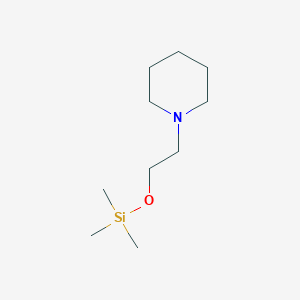![molecular formula C12H22O11 B100714 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one CAS No. 17606-72-3](/img/structure/B100714.png)
1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one is a complex organic molecule that appears to be a derivative of a sugar-like structure, given its multiple hydroxy groups and the presence of an oxan ring, which is reminiscent of a pyranose form found in sugars.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce or modify functional groups. For instance, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, which are pseudo-hexopyranose derivatives, was achieved from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . This indicates that the synthesis of our compound of interest could similarly involve the use of bicyclic intermediates and protective group strategies to achieve the desired hydroxylation pattern.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography can provide detailed insights into the three-dimensional arrangement of atoms within a molecule. For example, the crystal structures of certain hexahydroacridine diones were elucidated, revealing the conformation of the dihydropyridine rings and the overall molecular geometry . Such structural analyses are essential for the rational design of molecules with desired properties.
Chemical Reactions Analysis
The reactivity of a molecule is largely determined by its functional groups and molecular structure. The compound , with its multiple hydroxy groups, could potentially undergo various chemical reactions, including esterification, etherification, and oxidation. For example, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate involved the regiospecific ring opening of a tetrahydrofuran derivative , suggesting that the oxan ring in our compound could also be susceptible to similar nucleophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. The presence of multiple hydroxy groups in the compound suggests high polarity and potential for hydrogen bonding, which could affect its solubility in water and organic solvents. Additionally, the photophysical properties of related heterocycles have been studied, showing high quantum yields of fluorescence and large Stokes shifts , which could imply that our compound may also exhibit interesting photophysical properties.
Applications De Recherche Scientifique
Mangiferin (1,3,6,7-tetrahydroxy-2- [3,4,5-trihydroxy-6- (hydroxymethyl) oxan-2-yl] xanthen-9-one) is a bioactive component derived primarily from the mango tree . It belongs to the Xanthone family, and its structure allows it to engage with a variety of pharmacological targets . It has demonstrated antibacterial, hypocholesterolemic, antiallergic, cardiotonic, antidiabetic, anti-neoplastic, neuroprotective, antioxidant, and immunomodulatory properties .
-
Anti-inflammatory Activity Mangiferin has shown significant anti-inflammatory activity. It targets several proinflammatory transcription factors, growth factors, cell-cycle proteins, cytokines, kinases, adhesion molecules, chemokines, and inflammatory enzymes by inhibiting the initiation, promotion, and metastasis stages of cancer .
-
Diabetes Treatment Mangiferin has been found to have antidiabetic properties. It provides protection against a wide range of physiological disorders, including diabetes .
-
Cardiovascular Protection Mangiferin has demonstrated cardioprotective effects. It can be beneficial in treating cardiovascular diseases .
-
Neuroprotection Mangiferin has neuroprotective properties. It can be used in the treatment of neurodegenerative disorders .
-
Nephroprotection Mangiferin has shown nephroprotective effects. It can be used in the treatment of renal diseases .
-
Hepatoprotection Mangiferin has hepatoprotective properties. It can be used in the treatment of liver diseases .
-
Antioxidant Activity Mangiferin has been found to have potent antioxidant properties . It can neutralize free radicals and reduce oxidative stress, which plays a key role in the pathogenesis of various chronic diseases .
-
Anti-asthmatic Activity Mangiferin has shown potential in the treatment of asthma . It can modulate immune responses and reduce inflammation in the airways .
-
Gastroprotective Activity Mangiferin has demonstrated gastroprotective effects . It can help in the treatment of various gastrointestinal disorders .
-
Anti-cancer Activity Mangiferin has shown promising results in the prevention and treatment of cancer . It targets several proinflammatory transcription factors, growth factors, cell-cycle proteins, cytokines, kinases, adhesion molecules, chemokines, and inflammatory enzymes by inhibiting the initiation, promotion, and metastasis stages of cancer .
-
Analgesic Activity Mangiferin has been found to have analgesic properties . It can be used to relieve pain .
-
Immunomodulatory Activity Mangiferin has demonstrated immunomodulatory effects . It can modulate immune responses, which can be beneficial in the treatment of various immune-related disorders .
Propriétés
Numéro CAS |
17606-72-3 |
|---|---|
Nom du produit |
1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
1,3,4,6-tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2 |
Clé InChI |
DXALOGXSFLZLLN-UHFFFAOYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
melting_point |
200-202°C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)



![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)

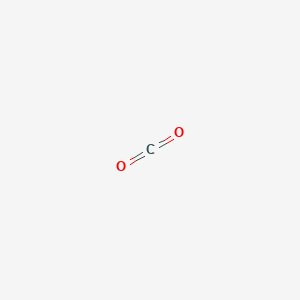
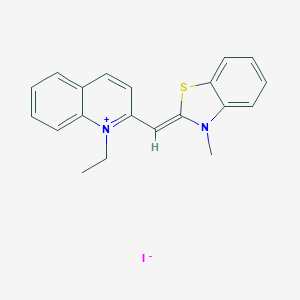
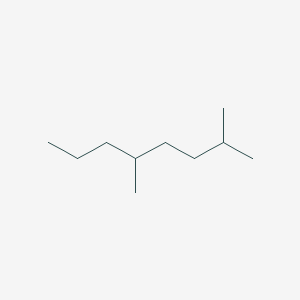
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
